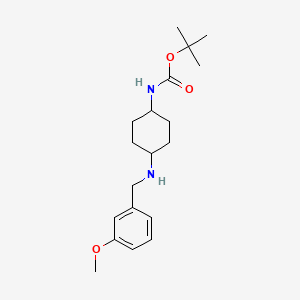

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate

Beschreibung

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbamate core with a tert-butyl group and a methoxybenzylamino substituent. Its stereochemistry is denoted by the (1R*,4R*) configuration, indicating specific spatial arrangements of its atoms.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(3-methoxyphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-10-8-15(9-11-16)20-13-14-6-5-7-17(12-14)23-4/h5-7,12,15-16,20H,8-11,13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSCDLACMAFTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexylcarbamate Core: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

Introduction of the Methoxybenzylamino Group: The next step involves the nucleophilic substitution of the methoxybenzylamine onto the cyclohexylcarbamate core. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Substitution: The methoxybenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexylcarbamates.

Wissenschaftliche Forschungsanwendungen

This compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that similar carbamate derivatives exhibit promising anti-inflammatory effects. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate have shown significant inhibition of inflammatory responses in animal models .

- Neuroprotective Properties : Studies suggest that related compounds may inhibit enzymes involved in neurodegenerative diseases. For example, a derivative demonstrated inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology.

Case Studies

- In Vitro Studies : Experiments using astrocytes exposed to amyloid beta peptides showed that this compound significantly improved cell viability, indicating its protective role against neurotoxic agents.

- In Vivo Studies : In a scopolamine-induced model of cognitive decline in rats, this compound was evaluated for its effects on oxidative stress markers. While it showed some promise in reducing malondialdehyde levels (a marker of oxidative stress), cognitive improvements were not statistically significant compared to established treatments like galantamine.

Wirkmechanismus

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate involves its interaction with specific molecular targets. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The cyclohexylcarbamate core provides structural stability and enhances the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butanesulfinamide: Known for its use in the stereoselective synthesis of amines and N-heterocycles.

tert-Butyl carbamate: A simpler analog used in various organic synthesis reactions.

Uniqueness

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate is unique due to its specific stereochemistry and the presence of both a methoxybenzylamino group and a cyclohexylcarbamate core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate, also known by its CAS number 1286272-87-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C19H30N2O3

- Molecular Weight : 334.4531 g/mol

- Structure : The compound features a tert-butyl group, a cyclohexyl ring, and a methoxybenzylamino moiety, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that tert-butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate may inhibit tumor growth in certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent. This activity is likely attributed to its ability to disrupt bacterial cell wall synthesis.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation in neuronal cells.

The biological activity of tert-butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, influencing intracellular signaling cascades that lead to therapeutic effects.

- Oxidative Stress Reduction : By enhancing antioxidant defenses, the compound may protect cells from damage caused by reactive oxygen species.

Table 1: Summary of Key Studies

Detailed Findings

-

Anticancer Studies :

- A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.

-

Antimicrobial Testing :

- In vitro assays demonstrated that tert-butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.

-

Neuroprotective Research :

- Neuroprotective effects were assessed using primary neuronal cultures exposed to oxidative stressors. The compound reduced markers of oxidative damage and inflammation, supporting its potential use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.